6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione - 115581-82-3

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-417968
CAS Number: 115581-82-3
Molecular Formula: C8H4BrN3O4
Molecular Weight: 286.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a compound that has not been directly studied in the provided papers. However, the papers do discuss related bromo-substituted quinoline derivatives, which are important intermediates in the synthesis of various biologically active compounds. For instance, 6-bromo-4-iodoquinoline is highlighted as a key intermediate for the synthesis of compounds like GSK2126458, which suggests the significance of bromo-substituted quinolines in medicinal chemistry1. Additionally, the synthesis and regiochemistry of nucleophilic substitution reactions involving 6-bromo-2-methylquinoline-5,8-dione are explored, indicating the versatility of bromo-substituted quinolines in chemical transformations2. These studies provide a foundation for understanding the broader context in which 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione might be synthesized and applied.

Synthesis Analysis

Specific reaction conditions and reagents would need to be optimized based on the chosen starting material and desired product purity. The paper detailing the synthesis of 2,3-Dichloro-6-nitroquinoxaline provides a potential starting point for this process .

Molecular Structure Analysis

The molecular structure of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione can be predicted based on its chemical name and the known structures of related quinoxalinediones. It comprises a quinoxaline ring fused to a six-membered ring containing two carbonyl groups. The bromine and nitro substituents are located at the 6 and 7 positions of the quinoxaline ring, respectively. Computational methods like Density Functional Theory (DFT) could be employed to further analyze its electronic properties and spatial configuration .

Mechanism of Action

The mechanism of action for 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is not explicitly detailed in the provided papers. However, the papers do offer insights into the general mechanisms involved in the synthesis and reactions of bromo-substituted quinolines. For example, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions, which are fundamental organic transformations that could also be relevant to the synthesis of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione1. Furthermore, the study on the regiochemistry of nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with various amines proposes a mechanism for the observed regioselectivity, which could be analogous to the reactions that 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione might undergo2.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione, including its melting point, solubility, and stability, would need to be experimentally determined. Computational methods like DFT can be used to predict some of these properties based on its molecular structure . The presence of the nitro and bromo groups is likely to influence its polarity and solubility in different solvents.

Applications in Various Fields

While the specific applications of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione are not discussed in the provided papers, the related bromo-substituted quinolines have been shown to be valuable intermediates in the synthesis of biologically active compounds. The synthesis of 6-bromo-4-iodoquinoline, for instance, is geared towards the creation of pharmaceutical agents, suggesting that 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione could potentially be used in drug development1. Additionally, the exploration of nucleophilic substitution reactions with 6-bromo-2-methylquinoline-5,8-dione indicates that such compounds can be modified to produce a variety of derivatives, which could have applications ranging from medicinal chemistry to material science2. However, without specific case studies or detailed research on 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione, the full scope of its applications remains speculative based on the information from the related compounds.

6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX)

  • Compound Description: 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) is a photoreactive AMPA receptor antagonist that irreversibly inactivates AMPA receptors upon photolysis. [, , ] It is designed by introducing a photoreactive azido group onto a quinoxalinedione inhibitor scaffold. [] Upon photostimulation, ANQX reacts either intramolecularly to form FQX or intermolecularly to form a covalent adduct with Glu705 in the GluR2 AMPAR ligand-binding core. [] ANQX allows for real-time measurement of native AMPA receptor trafficking in live neurons. []

7-Chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound is a potent glycine site antagonist with an IC50 of 5 nM, comparable in potency to 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021). [] It also exhibits surprisingly high in vivo activity in the maximal electroshock (MES) test in mice with an ED50 of 1.2 mg/kg iv. [] Notably, this compound shows high bioavailability, likely due to its low log P value of 0.5 or less. []

7-Bromo-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound is another potent glycine site antagonist with an IC50 of 9 nM, showing comparable potency to 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021). []

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021)

  • Compound Description: This compound, also known as ACEA 1021, is a potent and selective antagonist for the glycine site of the NMDA receptor. [, ] It displays high potency with a Kb of approximately 6-8 nM at the glycine site. [] It also shows moderate potency at non-NMDA receptors (Kb = 0.9-1.5 μM). []

5-(N-oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones

  • Compound Description: This series of compounds represents broad-spectrum antagonists of ionotropic glutamate receptors, showing activity at NMDA/glycine, AMPA, and kainate receptors. [] They possess low micromolar or submicromolar potencies for NMDA/glycine receptors and low micromolar potencies for AMPA and kainate receptors. [] Notably, these compounds exhibit high in vivo potency as anticonvulsants in the mouse maximal electroshock-induced seizure (MES) model. []

4-Hydroxy-3-nitroquinolin-2(1H)-ones (HNQs)

  • Compound Description: This class of compounds acts as antagonists at the glycine site of NMDA receptors. [] Their potency is generally increased by substitutions in the 5-, 6-, and 7-positions, while substitutions in the 8-position decrease potency. [] HNQs are more selective for NMDA receptors compared to the structurally related quinoxalinediones (QXs) and tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs). []

Properties

CAS Number

115581-82-3

Product Name

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4BrN3O4

Molecular Weight

286.04 g/mol

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)

InChI Key

YQQAKUPJVUMART-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.